Pyrazolo[1,5-a]quinoline

c-Met kinase anticancer prostate cancer

Pyrazolo[1,5-a]quinoline (CAS 25337-47-7) is a privileged heterocyclic scaffold that delivers potent c-Met inhibition (IC50 0.25–10.30 nM enzymatic, 0.19–8.62 μM cellular against PC-3 cells), surpassing conventional quinoline-based inhibitors by >100-fold. It uniquely engages dopamine D4 receptors, unlike pyrazolo[1,5-a]pyrimidine analogues, and its N1-C2 bridged geometry enables a novel DNA gyrase binding mode for next-gen antibacterial discovery. Source this core scaffold to accelerate SAR programs targeting oncology, CNS, and anti-infective pipelines.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B13874262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]quinoline
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=NN32
InChIInChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-12-13(10)11/h1-8H
InChIKeyZUYFXIZENFOHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]quinoline for Research Procurement: Core Scaffold Identity and Structural Context


Pyrazolo[1,5-a]quinoline (CAS 25337-47-7) is a nitrogen-containing polyheterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and organic synthesis . This fused ring system is recognized as a key building block for natural products and biologically active compounds, exhibiting a predicted pKa of 2.83±0.30 and a molecular weight of 168.19 g/mol . The biological activity of pyrazolo[1,5-a]quinoline derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core, making it a versatile platform for structure-activity relationship (SAR) exploration in drug discovery programs [1].

Why Pyrazolo[1,5-a]quinoline Cannot Be Substituted with Generic Analogs: A Procurement Perspective


Generic substitution of pyrazolo[1,5-a]quinoline with other fused heterocyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidine, quinoline, or pyrazolo[5,1-c][1,2,4]benzotriazine) is not supported by the available evidence due to distinct molecular recognition profiles and divergent biological activities. For instance, the pyrazolo[1,5-a]quinoline core has been shown to bind to dopamine D4 and GPR109a receptors with high affinity upon fine-tuning substituents at the 3-position, a pharmacological profile not replicated by its benzo-fused or deaza analogues [1]. Furthermore, the anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives (a closely related scaffold) is mediated through MAPK binding, whereas pyrazolo[1,5-a]quinoline derivatives demonstrate potent c-Met kinase inhibition, underscoring that even minor structural variations within the same heterocyclic family can lead to fundamentally different target engagement [2]. This scaffold-specific bioactivity profile mandates precise selection of the pyrazolo[1,5-a]quinoline core for research programs targeting specific pathways, as outlined in the quantitative evidence below.

Quantitative Differentiation of Pyrazolo[1,5-a]quinoline: Head-to-Head and Cross-Study Evidence for Procurement Decisions


c-Met Kinase Inhibition: Potency Advantage Over Quinoline-Based Analogues

Pyrazolo[1,5-a]quinoline derivatives exhibit potent c-Met enzymatic inhibition with IC50 values ranging from 0.25 to 10.30 nM, representing a >100-fold improvement over typical quinoline-based c-Met inhibitors (e.g., quinoline derivative IC50 ~1.5 μM) [1]. This potency advantage is further reflected in cellular activity against prostate PC-3 cells (IC50 0.19–8.62 μM) [1].

c-Met kinase anticancer prostate cancer

Dopamine D4 Receptor Affinity: Scaffold-Dependent Binding Versus Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]quinoline scaffold demonstrates high-affinity binding to the dopamine D4 receptor, a profile not shared by the pyrazolo[1,5-a]pyrimidine analogue. In contrast, pyrazolo[1,5-a]pyrimidine derivatives are more potent against Plasmodium falciparum (IC50 0.030–0.086 μM) but lack reported dopamine receptor activity [1]. This scaffold-selective pharmacology highlights the unique receptor engagement of pyrazolo[1,5-a]quinoline.

dopamine D4 receptor neurological disorders GPCR

GABA_A Receptor Affinity: Pyrazolo[1,5-a]quinoline as a 5-Deaza Analogue with Distinct Binding Profile

Pyrazolo[1,5-a]quinazoline derivatives (structurally related to pyrazolo[1,5-a]quinoline) show high GABA_A receptor affinity (Ki = 0.27 nM for compound 12b), with the pyrazolo[1,5-a]quinazoline scaffold acting as a 5-deaza analogue of the pyrazolo[5,1-c][1,2,4]benzotriazine system [1]. The parent pyrazolo[1,5-a]quinoline scaffold, while not directly tested in this study, serves as the core heterocycle for these potent ligands. Importantly, the 5-unsubstituted derivative (compound 15) retains receptor recognition (Ki = 834.7 nM), whereas 4- or 5-substituted analogues lose affinity, demonstrating the critical role of scaffold geometry [2].

GABA_A receptor anxiolytic antihyperalgesic

DNA Gyrase Inhibition: Pyrazolo[1,5-a]quinoline as a Novel Tricyclic Quinolone Antibacterial Intermediate

Tetrahydropyrazolo[1,5-a]quinoline serves as a key intermediate for novel DNA gyrase inhibitors, representing a new class of tricyclic quinolone antibacterials [1]. While direct inhibitory data for the final compounds are not fully disclosed, the X-ray crystallographic structure of the intermediate confirms the unique N1-C2 bridged geometry not present in standard quinolone antibiotics (e.g., ciprofloxacin), which may overcome resistance mechanisms that limit current fluoroquinolones [2].

DNA gyrase antibacterial quinolone

Optimal Procurement Scenarios for Pyrazolo[1,5-a]quinoline: Application-Driven Selection


Targeted c-Met Kinase Inhibitor Development for Prostate Cancer

Procure pyrazolo[1,5-a]quinoline derivatives for structure-activity relationship (SAR) studies aimed at optimizing c-Met inhibition. The scaffold's demonstrated IC50 range of 0.25–10.30 nM against c-Met enzymatic activity and 0.19–8.62 μM against PC-3 prostate cancer cells [1] provides a potent starting point for medicinal chemistry campaigns. This application leverages the >100-fold potency advantage over conventional quinoline-based c-Met inhibitors, enabling the design of compounds with potentially improved therapeutic indices.

Neurological Disorder Research Targeting Dopamine D4 Receptors

Utilize pyrazolo[1,5-a]quinoline as a privileged scaffold for generating high-affinity dopamine D4 receptor ligands. The scaffold's established binding to this receptor subtype, in contrast to pyrazolo[1,5-a]pyrimidine analogues which lack this activity [1], makes it the scaffold of choice for programs investigating D4-mediated pathways in conditions such as schizophrenia or attention-deficit hyperactivity disorder (ADHD). Procurement should focus on 3-substituted derivatives for optimal receptor engagement.

Novel Antibacterial Agent Design Against DNA Gyrase

Source tetrahydropyrazolo[1,5-a]quinoline intermediates for the synthesis of tricyclic quinolone antibacterials. The unique N1-C2 bridged geometry confirmed by X-ray crystallography [1] offers a new binding mode to DNA gyrase, potentially circumventing resistance mechanisms that affect current fluoroquinolones. This application is ideal for researchers seeking to develop next-generation antibiotics with activity against multidrug-resistant bacterial strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.